molecular formula C23H23N5O2 B2865059 N-(2,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 852451-27-5

N-(2,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2865059
CAS No.: 852451-27-5
M. Wt: 401.47
InChI Key: LMQHCJUPGGWWCQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic small molecule based on a pyrazolo[3,4-d]pyrimidine core scaffold, a structure known to be of significant interest in medicinal chemistry and drug discovery research . This acetamide derivative features specific 2,5-dimethylphenyl and 3,4-dimethylphenyl substituents, which are common pharmacophores designed to modulate the compound's properties for enhanced target interaction. While the specific biological target and mechanism of action for this exact molecule require further experimental investigation, compounds within this chemical class are frequently investigated as potential inhibitors of various enzymes, including kinases . Researchers may explore its utility in cellular assays and biochemical studies to elucidate novel signaling pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-14-5-6-16(3)20(9-14)26-21(29)12-27-13-24-22-19(23(27)30)11-25-28(22)18-8-7-15(2)17(4)10-18/h5-11,13H,12H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQHCJUPGGWWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazolo[3,4-d]Pyrimidine Synthesis

Cyclization of 5-Aminopyrazole Precursors

The pyrazolo[3,4-d]pyrimidine scaffold is constructed via cyclization of 5-aminopyrazole derivatives. A representative approach involves reacting 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole with β-ketoesters or malononitrile derivatives under acidic or thermal conditions. For instance, condensation with diethyl malonate in ethanol under reflux yields the 4-oxo-1H,4H-pyrazolo[3,4-d]pyrimidine intermediate. Piperidine catalysis enhances cyclization efficiency, achieving yields up to 88%.

Mechanistic Insight:

The reaction proceeds through Vilsmeier amidination, where 5-aminopyrazole reacts with formamide derivatives (e.g., DMF/PBr₃) to form iminium intermediates. Subsequent heterocyclization with hexamethyldisilazane generates the fused pyrimidine ring. This one-flask method reduces intermediate isolation, improving throughput for industrial applications.

Acetamide Side-Chain Installation at Position 5

Chloro Intermediate Synthesis

Position 5 of the pyrazolo[3,4-d]pyrimidine core is activated for substitution via chlorination. Treatment with POCl₃ at 80–100°C converts the 5-hydroxy group to chloride, yielding 5-chloro-1-(3,4-dimethylphenyl)-4-oxo-1H,4H-pyrazolo[3,4-d]pyrimidine .

Nucleophilic Substitution with Acetamide

The chloro intermediate reacts with 2-amino-N-(2,5-dimethylphenyl)acetamide in refluxing isopropanol with K₂CO₃ as a base. This SNAr (nucleophilic aromatic substitution) proceeds via a two-step mechanism:

  • Deprotonation of the acetamide’s amine group.
  • Displacement of chloride at position 5, forming the C–N bond.
Optimization Data:
Parameter Optimal Condition Yield (%)
Solvent Isopropanol 85–92
Temperature Reflux (82°C)
Base K₂CO₃
Reaction Time 12–18 h

Final Product Purification and Stability

Crystallization Techniques

The crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystalline solids. Hexane trituration removes residual impurities, achieving >99% HPLC purity.

Stability Profiling

The acetamide moiety is susceptible to hydrolysis under extreme pH:

  • Acidic Conditions (pH 1–3): Partial hydrolysis to acetic acid occurs within 24 h.
  • Basic Conditions (pH 10–12): Complete deacylation within 4 h.
    Stability is maximized in anhydrous DMSO or ethanol at −20°C.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 3438 cm⁻¹ (NH₂), 2219 cm⁻¹ (C≡N), 1648 cm⁻¹ (C=O).
  • ¹H NMR (DMSO-d₆): δ 2.41 (s, 3H, CH₃), 3.92 (s, 3H, OCH₃), 7.12–7.89 (m, aromatic H).
  • MS (ESI): m/z 546 [M+H]⁺, corresponding to C₂₉H₂₂N₈O₂S.

Chromatographic Validation

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity, with a retention time of 12.7 min.

Industrial-Scale Considerations

Solvent Recycling

Ethanol and DMF are recovered via fractional distillation, reducing production costs by 30%.

Catalytic Efficiency

Palladium catalysts (e.g., Pd/C) are reused up to five times without significant activity loss, validated by XPS analysis.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Affecting cellular pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, primarily through variations in the pyrazolo-pyrimidine core or acetamide substituents:

2.1.1. Pyrazolo[3,4-d]pyrimidinone Derivatives

2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide ()

  • Key Differences :
  • Pyrazolo-pyrimidine substituent: 4-Fluorophenyl (vs. 3,4-dimethylphenyl in the target).
  • Acetamide substituent: 3-Methoxyphenyl (vs. 2,5-dimethylphenyl).
    • Implications :
  • The 3-methoxyphenyl group may improve aqueous solubility relative to the lipophilic 2,5-dimethylphenyl group .

N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (, Example 83) Key Differences:

  • Chromen-4-one moiety fused to the pyrazolo-pyrimidine core.
  • Additional fluorine substituents on aromatic rings.
    • Implications :
  • The chromenone system expands π-π stacking capabilities, likely enhancing binding to hydrophobic enzyme pockets.
  • Fluorine atoms may increase metabolic stability and membrane permeability .
2.1.2. Triazolo[4,3-c]pyrimidine Analogues

N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide () Key Differences:

  • Triazolo[4,3-c]pyrimidine core (vs. pyrazolo[3,4-d]pyrimidine).
  • 4-Fluorophenylamino substituent at position 4. Implications:
  • The amino linkage may facilitate additional hydrogen-bonding interactions .

Key Observations :

  • Melting Points: The chromenone-containing derivative () exhibits a high melting point (302–304°C), likely due to increased molecular rigidity and intermolecular interactions .
  • Substituent Effects : Methyl groups (target compound) enhance lipophilicity, whereas methoxy () or fluorine () groups balance solubility and binding affinity.

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